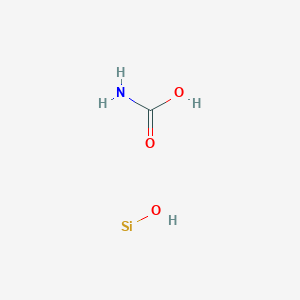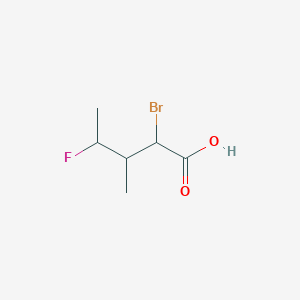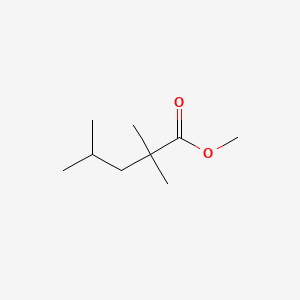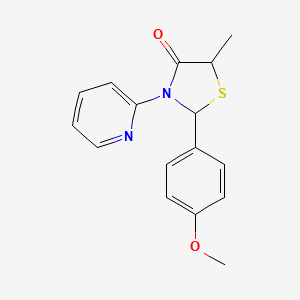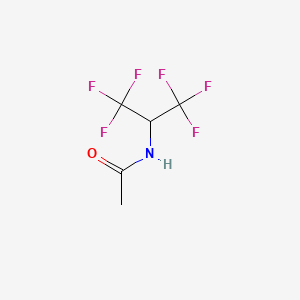
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid is an organic compound with a complex structure It features an amino group, a methoxy group, an oxobutanamido group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid typically involves multiple steps. One common method includes the diazotization of 2-Amino-5-nitrophenol followed by coupling with 5-Methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonic acid . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonic acid: This compound shares a similar structure but differs in the position and type of substituents on the benzene ring.
2-Amino-5-methoxybenzenesulfonic acid: Another related compound with a simpler structure, lacking the oxobutanamido group.
Uniqueness
2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
65999-81-7 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-amino-4-methoxy-5-(3-oxobutanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-6(14)3-11(15)13-8-5-10(20(16,17)18)7(12)4-9(8)19-2/h4-5H,3,12H2,1-2H3,(H,13,15)(H,16,17,18) |
InChI Key |
RNKHMQYPGAQQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C(=C1)S(=O)(=O)O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
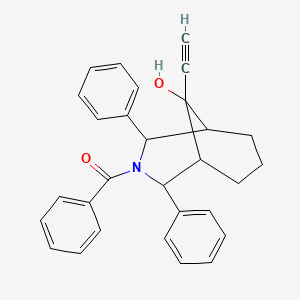

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
